Metomidate hydrochloride
Description
Classification as an Imidazole (B134444) Derivative and Non-Barbiturate Hypnotic Agent
Metomidate (B1676513) hydrochloride is chemically classified as an imidazole derivative. ontosight.aipatsnap.comupvetuniv.edu.in Its core structure features an imidazole ring, which is a five-membered aromatic ring containing two non-adjacent nitrogen atoms. ontosight.ai This structural characteristic is crucial to its biological activity. ontosight.ai The compound is a synthetic imidazole derivative, and its full chemical name is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride. wikipedia.orgcaymanchem.com
Pharmacologically, Metomidate is categorized as a non-barbiturate hypnotic agent. ontosight.aipatsnap.comupvetuniv.edu.in Unlike barbiturates, which represent an older class of sedative-hypnotics, Metomidate and other imidazole-based agents operate through a more specific mechanism. upvetuniv.edu.infrontiersin.org Its primary hypnotic effect is achieved by potentiating the activity of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. ontosight.aipatsnap.com Metomidate acts as a positive allosteric modulator of the GABA-A receptor. patsnap.com By binding to a specific site on this receptor, it enhances the receptor's affinity for GABA, which increases the influx of chloride ions into neurons. patsnap.com This leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in sedation and hypnosis. patsnap.com While it possesses hypnotic and central muscle relaxant properties, it does not have inherent analgesic effects. upvetuniv.edu.in
Historical Context and Discovery in Pharmaceutical Research
Metomidate was discovered by Janssen Pharmaceutica in 1965. wikipedia.org Its development followed research into imidazole-based compounds, which also led to the discovery of its close analog, Etomidate (B1671615), in 1964. frontiersin.orgnih.gov Initially developed for its sedative-hypnotic properties, it was sold in Europe under trade names such as Hypnodil and Nokemyl for use in both humans and animals. wikipedia.orgncats.io
The research that led to Metomidate was part of a broader exploration of anesthetic agents. Scientists were seeking compounds that could induce anesthesia rapidly while maintaining cardiovascular stability. frontiersin.org Etomidate became more widely used in human medicine for anesthesia induction due to its favorable hemodynamic profile. nih.gov However, a significant finding related to Etomidate was its potent inhibition of adrenocortical function, specifically the enzyme 11β-hydroxylase, which is involved in cortisol synthesis. patsnap.comnih.gov This discovery of adrenal suppression, particularly after the report of increased mortality in patients receiving continuous Etomidate infusions in 1983, limited its long-term use but also opened a new avenue of research for both Etomidate and Metomidate. frontiersin.orgnih.gov This specific enzyme inhibition became a key feature exploited in later research applications for Metomidate. patsnap.com
Role in Contemporary Academic and Clinical Research Paradigms
Metomidate hydrochloride has carved out distinct niches in modern research, primarily in veterinary science and diagnostic molecular imaging.
In veterinary medicine, particularly for aquatic species, Metomidate is widely researched and used as a sedative and anesthetic. bioone.org It is studied for its effectiveness in reducing stress and mortality during the handling and transportation of ornamental and non-food fish. vin.comfda.gov Research has shown that Metomidate can prevent a rise in cortisol, a key stress indicator in fish, by inhibiting the enzyme β-11 hydroxylase required for its production. vin.com However, its efficacy can vary significantly between species. For instance, while effective in zebrafish (Danio rerio) and convict cichlids (Cichlasoma nigrofasciatum), one study found it unsuitable as a sole anesthetic agent in leopard frogs (Rana pipiens), where it produced clinical sedation but failed to achieve surgical anesthesia in the majority of subjects and resulted in prolonged recovery. bioone.org
A prominent role for Metomidate in contemporary research is as a targeting agent in molecular imaging. patsnap.com Its high affinity and specificity for the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2) make it an ideal tracer for positron emission tomography (PET) imaging. mdpi.comturkupetcentre.net When labeled with a positron-emitting isotope like carbon-11 (B1219553) (¹¹C), it creates the radiotracer ¹¹C-metomidate. wikipedia.orgturkupetcentre.net Research has demonstrated that ¹¹C-metomidate PET scans can effectively and specifically identify tumors of adrenocortical origin. mdpi.comnih.gov This is because these adrenal enzymes are exclusively expressed in adrenocortical cells. nih.gov This imaging technique can distinguish benign adrenocortical adenomas from non-adrenocortical lesions and can also visualize metastases of adrenocortical carcinoma. nih.gov Studies at institutions like the University of Cambridge have been pivotal in exploring its utility in adrenocortical imaging. patsnap.com
Furthermore, the unique properties of Metomidate and Etomidate have spurred research into developing "soft" analogs. These are new molecules designed to retain the beneficial hypnotic and hemodynamic properties while minimizing adrenocortical suppression through rapid metabolism. taylorandfrancis.com Research in this area has produced compounds like Methoxycarbonyl (MOC)-etomidate and Cyclopropyl-methoxycarbonyl metomidate (CPMM), which are engineered to be quickly broken down by esterases into inactive metabolites, allowing for a faster recovery of adrenal function. nih.govtaylorandfrancis.comnih.gov
Interactive Data Tables
Table 1: Research Findings on Metomidate Efficacy in Different Species Use the filter to select a species and view study findings.
Table 2: Metomidate Analogs in Research This table summarizes key findings on etomidate and metomidate analogs developed to mitigate adrenocortical suppression.
| Analog Name | Key Research Findings | Reference |
|---|---|---|
| Methoxycarbonyl (MOC)-etomidate | A "soft" analog designed for rapid metabolism by esterases. Showed brief hypnotic effect in animal testing, but accumulation of metabolites slowed recovery after longer infusions. taylorandfrancis.com Did not cause persistent adrenocortical suppression. taylorandfrancis.com | taylorandfrancis.com |
| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Identified as a promising compound with hypnotic potency similar to etomidate. taylorandfrancis.com Recovery from adrenocortical suppression was significantly faster than after etomidate. nih.govtaylorandfrancis.com Its metabolite (CPMM-CA) has significantly lower potency than the parent compound. nih.gov | nih.govtaylorandfrancis.comnih.gov |
| ET-26 hydrochloride | A novel etomidate analog that retains the myocardial performance of etomidate in in-vivo and in-vitro studies. plos.org | plos.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDTZKNEKPBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045707 | |
| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36557-22-9, 2852-42-8, 35944-74-2 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypnodil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metomidate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metomidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation
The sedative and hypnotic properties of metomidate (B1676513) are primarily attributed to its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS). ontosight.aipatsnap.com
Metomidate functions as a positive allosteric modulator of the GABA-A receptor. It does not bind to the same site as the endogenous ligand, GABA (the orthosteric site), but rather to a distinct allosteric site on the receptor complex. mdpi.com By binding to this separate site, metomidate enhances the receptor's affinity for GABA. patsnap.com This potentiation means that in the presence of metomidate, a lower concentration of GABA is required to activate the receptor, thereby amplifying the natural inhibitory signal. patsnap.comnih.gov This enhanced GABAergic neurotransmission leads to the sedative and hypnotic effects characteristic of the compound. ontosight.ai At higher concentrations, metomidate can also directly activate the GABA-A receptor, even in the absence of GABA. nih.gov
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride-permeable pore. wikipedia.orggoettingen-research-online.de The specific binding site for metomidate and its structural analog, etomidate (B1671615), is located in the transmembrane domain at the interface between the α and β subunits of the receptor. nih.govnih.gov Studies utilizing photo-activatable analogs have identified specific amino acid residues, such as αM236 in the M1 domain and βM286 in the M3 domain, as being critical components of this binding pocket. nih.gov
The binding of metomidate to this site allosterically modulates the receptor's function, leading to a change in the kinetics of the associated chloride ion channel. Specifically, it increases the duration of time the chloride channel remains open when GABA is bound, without necessarily affecting the frequency of channel opening. This prolonged channel opening allows for a greater influx of chloride ions for each binding event. patsnap.com
Adrenocortical Enzyme Inhibition
In addition to its effects on the CNS, metomidate is a potent and selective inhibitor of key enzymes within the adrenal cortex responsible for steroid hormone production. patsnap.com
Metomidate specifically inhibits the activity of the enzyme 11β-hydroxylase (also known as CYP11B1). chemicalbook.comtaylorandfrancis.com This cytochrome P450 enzyme is crucial for the final step in the synthesis of cortisol. plos.org Research indicates that the imidazole (B134444) ring within the metomidate structure is responsible for this inhibitory action, likely through interaction with the heme group of the enzyme. nih.gov Metomidate also demonstrates inhibitory effects on aldosterone (B195564) synthase (CYP11B2), a closely related enzyme responsible for the final steps of aldosterone synthesis. oup.com The high affinity and specificity of metomidate for these enzymes have led to its use as a radiolabeled tracer for imaging adrenocortical tissues. taylorandfrancis.comnih.gov
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Cell Line Used |
|---|---|---|---|
| Metomidate | Cyp11B1 (11β-hydroxylase) | Potent Inhibition | NCI-h295, Y1 cells |
| Metomidate | Cyp11B2 (Aldosterone Synthase) | Potent Inhibition | NCI-h295, Y1 cells |
| Etomidate | Cyp11B1 (11β-hydroxylase) | Potent Inhibition | NCI-h295, Y1 cells |
| Etomidate | Cyp11B2 (Aldosterone Synthase) | Potent Inhibition | NCI-h295, Y1 cells |
The inhibition of 11β-hydroxylase by metomidate directly interrupts the adrenal steroidogenesis pathway. chemicalbook.com Specifically, it blocks the conversion of 11-deoxycortisol to cortisol. nih.govnih.gov This blockade leads to a significant decrease in the production and secretion of cortisol. patsnap.comnih.gov Concurrently, the inhibition causes an accumulation of cortisol precursors, such as 11-deoxycortisol and 17-alpha-hydroxyprogesterone, which are located upstream of the enzymatic block. nih.gov This disruption of the normal cortisol biosynthesis pathway is a direct and potent effect of the compound.
Interactions with Cytochrome P450 Enzyme Systems
Metomidate hydrochloride has been shown to interact with the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide range of compounds. Notably, its imidazole structure is implicated in these interactions. nih.gov Research has identified Metomidate as an inhibitor of specific CYP isozymes.
One of its most significant interactions is the inhibition of enzymes involved in steroid synthesis. patsnap.com Metomidate is a known inhibitor of Cytochrome P450 11B1 (11β-hydroxylase) and Cytochrome P450 11B2 (aldosterone synthase). nih.govncats.io This inhibition can lead to a reduction in cortisol production. patsnap.com The interaction with 11β-hydroxylase is attributed to the imidazole ring of metomidate binding to the heme group within the enzyme. nih.gov
Furthermore, Metomidate has been identified as an inhibitor of Cytochrome P450 2A5. ncats.io The inhibitory potential of Metomidate on this isozyme has been quantified, as detailed in the table below.
| Enzyme | Interaction Type | Ki Value (µM) |
| Cytochrome P450 2A5 | Inhibitor | 0.9 |
| Cytochrome P450 11B1 | Inhibitor | Not specified |
| Cytochrome P450 11B2 | Inhibitor | Not specified |
Data sourced from Inxight Drugs. ncats.io
Broader Central Nervous System Interactions
Beyond its primary activity at the GABA-A receptor, this compound engages in other interactions within the central nervous system.
Additionally, this compound has been described as a potent inhibitor of the enzyme cholinesterase. biosynth.com Cholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme would lead to an accumulation of acetylcholine at the synapse, potentially affecting cholinergic neurotransmission. Research on the anesthetic's effects on the cardiovascular system of fish noted that high concentrations of metomidate were required to block vagal nerve transmission, which is a cholinergic pathway. researchgate.net
Pharmacodynamics and Pharmacokinetics in Research Models
Dynamics of Onset and Duration of Effect
Metomidate (B1676513) is characterized by a rapid onset of action, a quality attributed to its high lipid solubility. patsnap.com This property facilitates its efficient crossing of the blood-brain barrier to exert its effects on the central nervous system. patsnap.com In research settings, particularly with aquatic species, this rapid action is advantageous for procedures requiring short-term immobilization. myskinrecipes.com
The duration of metomidate's effect is relatively short, contributing to its suitability for minor surgical or diagnostic procedures where quick recovery is desirable. patsnap.compatsnap.com Studies in fish have shown that while immobilization can occur within a minute, recovery times can vary, with motor control resuming after several minutes. nih.gov For instance, in a study involving turbot and halibut, while immobilization was rapid, the resumption of balance and motor control took a mean time of 26.4 minutes. nih.gov
Distribution Characteristics and Blood-Brain Barrier Permeability
The distribution of metomidate is rapid following administration. patsnap.comnih.gov Its lipophilic nature is a key determinant of its ability to permeate the blood-brain barrier, a critical step for its anesthetic action. patsnap.comnih.gov The blood-brain barrier is a selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system. nih.govnih.gov The efficiency of a compound's passage is often related to its physicochemical properties, such as lipid solubility and molecular weight. nih.govnih.gov
Pharmacokinetic studies in fish species like turbot and halibut have provided specific data on its distribution. Following intravenous administration, the volume of distribution at steady state (Vd(ss)) was found to be 0.44 L/kg in turbot and 0.21 L/kg in halibut, indicating differences in tissue distribution between species. nih.gov
Metabolic Pathways and Metabolite Profiling
Metomidate undergoes extensive metabolism, primarily in the liver. patsnap.com The main metabolic processes involve oxidation and conjugation, leading to the formation of various metabolites. patsnap.comnus.edu.sg
Hepatic Metabolism via Oxidation and Conjugation
The biotransformation of metomidate is a critical process that dictates its duration of action and elimination from the body. Research has identified several key metabolic pathways, including monohydroxylation, dihydroxylation, dehydrogenation, N-dealkylation, O-dealkylation, and oxidation. nus.edu.sg Following these initial phase I reactions, the resulting metabolites can undergo phase II conjugation reactions, such as N-glucuronidation and O-glucuronidation, to increase their water solubility and facilitate excretion. nus.edu.sg
Formation and Activity of Metabolites
Studies utilizing advanced analytical techniques like liquid chromatography with high-resolution mass spectrometry (LC-HRMS) have been instrumental in identifying and characterizing metomidate's metabolites. nus.edu.sgzfin.org In studies involving zebrafish and human liver microsomes, a number of metomidate metabolites have been identified. nus.edu.sgzfin.org A significant finding is that the metabolites of metomidate are generally considered to be inactive. patsnap.com One of the key metabolites identified is etomidate (B1671615) acid, which is also a common metabolite of the related compound etomidate. nus.edu.sg This suggests shared metabolic pathways between these two imidazole-based agents.
Elimination Pathways
The elimination of metomidate and its metabolites primarily occurs via the kidneys through urinary excretion. patsnap.com The metabolic conversion of the parent compound into more water-soluble, inactive metabolites is a crucial step for efficient renal clearance.
Pharmacokinetic studies in fish have quantified the elimination rate. In turbot, the elimination half-life was 2.2 hours, while in halibut, it was longer at 5.8 hours. oup.comnih.gov The plasma clearance of metomidate was also found to be faster in turbot (0.26 L/h·kg) compared to halibut (0.099 L/h·kg). oup.comnih.gov These species-specific differences highlight the importance of considering physiological variations in research models.
Data Tables
Table 1: Pharmacokinetic Parameters of Metomidate in Fish Species
| Species | Volume of Distribution (Vd(ss)) | Plasma Clearance (Cl) | Elimination Half-life (t1/2) | Mean Residence Time (MRT) |
| Turbot (Scophthalmus maximus) | 0.44 L/kg | 0.26 L/h·kg | 2.2 hours | 1.7 hours |
| Halibut (Hippoglossus hippoglossus) | 0.21 L/kg | 0.099 L/h·kg | 5.8 hours | 2.2 hours |
Data sourced from pharmacokinetic studies in turbot and halibut. nih.gov
Table 2: Identified Metabolic Pathways of Metomidate
| Metabolic Pathway | Description |
| Monohydroxylation | Addition of one hydroxyl group. |
| Dihydroxylation | Addition of two hydroxyl groups. |
| Dehydrogenation | Removal of hydrogen atoms. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |
| O-dealkylation | Removal of an alkyl group from an oxygen atom. |
| Oxidation | General process of losing electrons. |
| N-glucuronidation | Conjugation with glucuronic acid at a nitrogen atom. |
| O-glucuronidation | Conjugation with glucuronic acid at an oxygen atom. |
Based on metabolite profiling studies. nus.edu.sg
Biological Effects and Physiological Responses
Modulation of Endocrine Stress Axes
Metomidate (B1676513) hydrochloride is recognized for its significant impact on the endocrine stress response, primarily through its interaction with corticosteroid synthesis pathways.
Metomidate hydrochloride and its structural analogue, etomidate (B1671615), are potent inhibitors of adrenal steroidogenesis. und.edunih.gov The mechanism of action involves the reversible, dose-dependent inhibition of the adrenal mitochondrial enzyme 11β-hydroxylase. und.edujmedsciences.comnih.gov This enzyme is critical for the final conversion of 11-deoxycortisol to cortisol. jmedsciences.com By blocking this step, metomidate effectively suppresses the production and secretion of cortisol and aldosterone (B195564). jmedsciences.comnih.govfrontiersin.org This inhibitory effect has been observed even with low doses of the compound. nih.govnih.gov In response to this suppression, a reactive increase in adrenocorticotropic hormone (ACTH) is often observed as the body attempts to overcome the enzymatic blockade. nih.govukzn.ac.za Studies on human adrenocortical cells have shown that while low concentrations of etomidate predominantly inhibit 11β-hydroxylase, higher concentrations may also inhibit earlier steps in the corticosteroid synthesis pathway, such as cholesterol side-chain cleavage and 17α-hydroxylase. nih.govnih.gov
A key application of this compound in research and aquaculture is its ability to mitigate the cortisol stress response in fish. oup.comnih.gov During stressful events like handling, confinement, or transportation, fish typically exhibit a rapid increase in circulating cortisol levels. oup.comoup.com this compound has been shown to suppress this elevation. oup.com
In a study on Channel Catfish (Ictalurus punctatus) subjected to a 10-minute confinement stress, fish anesthetized with this compound maintained consistent, low cortisol concentrations throughout the exposure. oup.comnih.gov In contrast, non-anesthetized fish experienced a 22-fold increase in cortisol compared to baseline levels. oup.comnih.gov Similarly, Atlantic salmon (Salmo salar) transported for two hours with this compound in the water had significantly lower plasma cortisol levels compared to untreated controls after a 48-hour recovery period. oup.com Research on koi (Cyprinus carpio) also demonstrated that this compound could significantly lower cortisol levels post-transportation. vin.com This effect is attributed to the drug's direct inhibition of cortisol synthesis, making it a valuable tool for studies where preventing a stress-induced cortisol spike is necessary. oup.com
Table 1: Effect of this compound on Stressor-Induced Cortisol Response in Fish
| Species | Stressor | This compound Effect on Cortisol | Reference |
|---|---|---|---|
| Channel Catfish (Ictalurus punctatus) | 10-minute confinement | Cortisol concentrations remained consistent and low, preventing the typical stress-induced spike. | oup.comnih.gov |
| Atlantic Salmon (Salmo salar) | 2-hour transport | Significantly lower plasma cortisol levels compared to untreated controls after 48 hours. | oup.com |
| Koi (Cyprinus carpio) | 24-hour transport | Cortisol levels were significantly lower than in control groups immediately post-transport. | vin.com |
| Zebrafish (Danio rerio) | Anesthesia induction | Induced low levels of cortisol, likely by impairing its synthesis. | nih.gov |
The effect of this compound on glucose homeostasis appears to be less consistent and may be species-dependent. In fish, blood glucose levels are often used as a secondary indicator of stress. nih.gov However, studies investigating the ability of metomidate to control blood glucose have yielded mixed results.
In a study involving the transportation of threespot gourami (Trichogaster trichopterus), metomidate did not prevent elevations in blood glucose levels. nih.gov Furthermore, fish transported with a higher concentration of the compound (0.4 mg/L) exhibited higher glucose levels than the control group. nih.gov Conversely, a study on blue gourami (Trichogaster trichopterus) found that a specific concentration (0.2 mg/L) resulted in significantly lower glucose levels at each sample time post-shipping. vin.com In studies with koi, there were no significant differences in glucose levels among various treatment groups post-transport. vin.com The physiological effects of cortisol include increasing blood glucose through gluconeogenesis in the liver. ukzn.ac.za However, the direct impact of metomidate on glucose regulation, independent of its cortisol-suppressing effect, is not well-established and may be influenced by other metabolic factors. nih.govfrontiersin.org
Cardiovascular System Dynamics
Research into the cardiovascular effects of this compound, particularly in fish, is limited. More extensive data is available for its analogue, etomidate, which is noted for its hemodynamic stability. frontiersin.orgnih.gov
The cardiovascular response to etomidate, a closely related compound, is generally characterized by stability. frontiersin.orgnih.gov In humans, a study reported that following an intravenous injection of etomidate, the only significant change in measured cardiovascular parameters was a 10 percent increase in heart rate. nih.gov This suggests a relatively stable cardiovascular profile with minimal impact on blood pressure, cardiac output, or vascular resistance. nih.gov This hemodynamic stability is considered a primary advantage of etomidate in clinical settings, especially for patients with cardiac conditions or those who are hemodynamically unstable. frontiersin.org However, research specifically detailing the cardiac rate responses to this compound across different fish species is not extensively documented in the available literature.
The available scientific literature does not provide specific information on this compound inducing bradycardia (a slowing of the heart rate). In fact, studies on the closely related compound etomidate have indicated a tendency for a slight increase in heart rate rather than a decrease. nih.gov The favorable cardiovascular profile of etomidate is attributed to its lack of effect on the sympathetic nervous system and baroreceptor function. jmedsciences.com Therefore, mechanisms of bradycardia are not a commonly discussed physiological implication of this class of compounds based on current research. Further investigation would be required to determine if this compound has different effects on cardiac rate than etomidate, particularly in non-mammalian species.
Respiratory System Physiology
This compound is known to exert effects on the respiratory system, with research indicating a potential for respiratory depression. patsnap.compatsnap.com
Studies on the closely related compound etomidate have shown distinct alterations in ventilatory patterns following administration. In human subjects premedicated with diazepam and atropine, etomidate was found to cause a significant increase in respiratory frequency. nih.gov This was associated with a corresponding increase in minute volume (the total volume of gas entering the lungs per minute) four minutes after induction of anesthesia. nih.gov However, this effect was not observed in patients who received opiate premedication (papaveretum and hyoscine). nih.gov In studies involving amphibians (leopard frogs) immersed in a this compound solution, gular and abdominal respiration rates were monitored as part of assessing the anesthetic effect. nih.gov
One of the most noted respiratory effects of metomidate is dose-dependent respiratory depression. patsnap.compatsnap.com This reduction in the effectiveness of breathing can potentially lead to hypoxia, a state of low oxygen levels in the blood. patsnap.com Therefore, close monitoring of respiratory function is a critical consideration during its use.
Parameters of respiratory depression have been quantified for etomidate. A significant concern with intravenous anesthetic agents is the incidence of apnea (B1277953) (the temporary cessation of breathing). In a study of patients, the incidence of apnea following etomidate administration was found to be influenced by the type of premedication used. nih.gov
| Premedication | Incidence of Apnea with Etomidate (%) |
|---|---|
| Diazepam and Atropine (non-narcotic) | 40% |
| Papaveretum and Hyoscine (opiate) | 27% |
This table displays the percentage of patients experiencing apnea after induction with etomidate, based on the premedication received. nih.gov
Neurological Manifestations
As a sedative-hypnotic agent, this compound's primary effects are on the central nervous system. ncats.io
Metomidate exhibits a rapid onset of action, typically within seconds to minutes of intravenous administration. patsnap.com This is attributed to its high lipid solubility, which allows it to efficiently cross the blood-brain barrier and exert its effects on the brain's GABA-A receptors. patsnap.com
The central nervous system depression induced by this compound leads to a loss of equilibrium and a depression of reflex activities. A study conducted on leopard frogs provided specific data on these effects following immersion in a metomidate solution. nih.gov The research measured the time to the loss of key reflexes that indicate an anesthetic state. nih.gov
| Parameter | Average Time to Loss (minutes) |
|---|---|
| Righting Reflex | 17.36 |
| Escape Response | 17.82 |
This table shows the average time for the loss of the righting reflex and escape response in leopard frogs exposed to a this compound bath. nih.gov
In addition to these, the study also monitored other reflexes, including superficial and deep pain withdrawal reflexes, as well as corneal and palpebral reflexes, to assess the depth of anesthesia. nih.gov The loss of the righting reflex and cessation of locomotion are key indicators of the impact on equilibrium and motor control. nih.gov
Absence of Analgesic Efficacy
This compound, similar to its analogue etomidate, functions as a hypnotic agent, inducing a state of anesthesia, but it does not provide any pain relief. nih.govnih.gov Scientific literature consistently highlights that etomidate and its derivatives lack analgesic properties. nih.govnih.govnih.gov This characteristic means that while the compound can render a subject unconscious, it does not block the sensory pathways responsible for pain.
Research involving fish has provided direct evidence of this lack of analgesic effect. In studies on adult zebrafish, individuals anesthetized with this compound still exhibited responsiveness to painful stimuli. nih.gov Even when administered at doses sufficient to induce Stage III anesthesia, the fish would react to a tail-fin pinch, indicating that the sensation of pain was not suppressed. nih.gov This distinction is critical in clinical and research settings, as it necessitates the co-administration of a true analgesic agent if pain management is required for a procedure. researchgate.net
Table 1: Research Findings on the Analgesic Efficacy of this compound and its Analogue Etomidate
| Compound | Finding | Species | Source |
|---|---|---|---|
| This compound | Fish remained responsive to tail-fin pinching even at anesthetic doses, demonstrating a lack of surgical anesthesia. | Zebrafish (Danio rerio) | nih.gov |
| Etomidate | Explicitly stated to have no analgesic effect. | General/Human | nih.gov |
| Etomidate | Characterized as lacking analgesic properties. | General/Human | nih.govnih.gov |
Analysis of Involuntary Muscle Movements and Tremors
A notable physiological response to this compound is the occurrence of involuntary muscle movements. This side effect has been observed in fish, where it manifests as muscle twitching. ccac.ca This phenomenon can complicate procedures that require the subject to remain completely still, such as blood sampling. ccac.ca While some anesthetic agents can completely block involuntary muscle movements, Metomidate may not achieve this, leading to persistent muscle twitching. ccac.ca
The underlying mechanism for these movements is believed to be analogous to that of etomidate-induced myoclonus. Myoclonus is characterized by brief, involuntary muscle jerks and is a common side effect of etomidate, with an incidence rate reported between 50-80% during anesthetic induction. nih.gov Research into the cause of these movements suggests they are not of epileptic origin but rather stem from subcortical disinhibition. nih.gov More recent studies point to an imbalance between the neurotransmitters glutamate (B1630785) and GABA as the primary mechanism. frontiersin.org Specifically, etomidate has been shown to cause an accumulation of glutamate in the neocortex. europeanreview.orgresearchgate.net This is linked to a dysfunction of astrocytes and a decrease in the proteins responsible for glutamate transport (EAAT1 and EAAT2), which normally clear excess glutamate from the extracellular space. frontiersin.orgeuropeanreview.orgresearchgate.net The resulting excitotoxicity is thought to trigger the myoclonic jerks.
Table 2: Research Findings on Involuntary Muscle Movements Associated with this compound and its Analogue Etomidate
| Compound | Observed Effect | Proposed Mechanism | Species | Source |
|---|---|---|---|---|
| This compound | Muscle twitching, which can make procedures like blood sampling difficult. | Not specified, but noted as a side effect of anesthesia. | Fish | ccac.ca |
| Etomidate | Myoclonic movements or involuntary muscle movements (IMM) during induction and emergence from anesthesia. | Subcortical disinhibition; imbalance between glutamate and GABA. | Human/Rat | nih.govnih.govfrontiersin.org |
| Etomidate | Myoclonus is associated with neocortical glutamate accumulation due to dysfunction of astrocytes and glutamate transporters (EAAT1, EAAT2). | Neocortical glutamate accumulation. | Rat | europeanreview.orgresearchgate.net |
Comparative Pharmacological Investigations
Comparative Efficacy and Safety with Other Anesthetics in Aquatic Models
The aquaculture and fisheries research sectors rely heavily on effective and safe anesthetics for various procedures, including handling, tagging, and transport. Metomidate (B1676513) hydrochloride has been evaluated alongside several established and traditional anesthetic agents to determine its relative advantages and disadvantages.
Tricaine (B183219) Methanesulfonate (B1217627) (MS-222)
Tricaine methanesulfonate (MS-222) is one of the most widely used fish anesthetics. Comparative studies have revealed distinct differences between metomidate and MS-222. In terms of stress response, metomidate has been shown to be superior in suppressing the cortisol surge associated with handling and anesthesia. For instance, in fathead minnows, plasma cortisol levels did not significantly increase in fish anesthetized with metomidate, whereas a notable increase was observed in the MS-222 group. researchgate.net Similarly, in juvenile Alewives, metomidate did not elicit a cortisol stress response during a 24-hour sedation experiment, unlike MS-222. nih.gov
However, the anesthetic properties differ. While both are effective, MS-222 is often considered a more suitable agent for surgical procedures in some species, like adult zebrafish, as it can induce a deeper plane of anesthesia. nih.gov Metomidate, on the other hand, is often characterized as a potent hypnotic that provides excellent sedation for nonpainful procedures but may not always produce a surgical plane of anesthesia. nih.gov In larval fish, one study found metomidate to be an ineffective anesthetic, causing mortality and prolonged induction and recovery times compared to MS-222. nih.gov
Zebrafish have shown an aversion to TMS, suggesting that metomidate might be a more humane alternative for euthanasia in this species. nih.gov
Table 1: Comparative Effects of Metomidate Hydrochloride and Tricaine Methanesulfonate (MS-222) in Aquatic Models
| Feature | This compound | Tricaine Methanesulfonate (MS-222) | Species Studied (Examples) |
|---|---|---|---|
| Cortisol Suppression | Effective in preventing stress-induced cortisol increase. researchgate.netijhcr.com | Does not consistently prevent cortisol increase. researchgate.net | Fathead Minnows, Alewives |
| Anesthetic Plane | Potent hypnotic, suitable for sedation and nonpainful procedures. nih.gov | Can induce a surgical plane of anesthesia. nih.gov | Adult Zebrafish |
| Larval Anesthesia | Ineffective and associated with mortality in some studies. nih.gov | Effective for larval anesthesia. nih.gov | Red Drum, Goldfish |
| Aversion | Less aversive to zebrafish. nih.gov | More aversive to zebrafish. nih.gov | Zebrafish |
Quinaldine (B1664567) and Clove Oil
Quinaldine sulfate (B86663) is another anesthetic that has been compared with metomidate. In larval red drum and goldfish, quinaldine sulfate was found to be an effective anesthetic, whereas metomidate was deemed ineffective due to mortality and prolonged induction and recovery times. nih.gov For adult fish, some studies suggest that quinaldine may not completely block involuntary muscle movements, which could be a disadvantage for surgical procedures. nih.gov
Clove oil, with its active ingredient eugenol, is a natural anesthetic that has gained popularity. In Atlantic salmon smolts, both metomidate and clove oil were effective anesthetics. nih.gov Metomidate, however, is noted for its ability to block cortisol synthesis. nih.gov In juvenile Alewives, metomidate was found to be useful for longer-term sedation without inducing a cortisol stress response, whereas clove oil treatments did result in a prolonged stress response. nih.govijhcr.com In zebrafish, both metomidate and clove oil were found to be less aversive than MS-222. nih.gov
Table 2: Comparative Effects of this compound, Quinaldine, and Clove Oil in Aquatic Models
| Feature | This compound | Quinaldine | Clove Oil (Eugenol) | Species Studied (Examples) |
|---|---|---|---|---|
| Efficacy in Larvae | Ineffective in some studies. nih.gov | Effective. nih.gov | Not extensively compared | Red Drum, Goldfish |
| Muscle Relaxation | Generally good | May not block all involuntary movements. nih.gov | Generally good | General observation |
| Stress Response | Suppresses cortisol. nih.govijhcr.com | Not as well-studied in direct comparison | Can induce a prolonged cortisol response. nih.govijhcr.com | Juvenile Alewives |
| Aversion (Zebrafish) | Less aversive. nih.gov | Not directly compared in aversion studies | Less aversive. nih.gov | Zebrafish |
Benzocaine (B179285) and Eugenol-based Compounds
Benzocaine is a local anesthetic that is also used for fish anesthesia. In Atlantic salmon smolts, a commercial benzocaine product (Benzoak®) was compared with metomidate and eugenol-based anesthetics (clove oil and Aqui-S™). nih.gov While all were effective, Benzoak® did not prevent the rise in plasma cortisol levels above resting levels, unlike metomidate's known cortisol-blocking effect. nih.govnih.gov The eugenol-based compounds showed promise with good efficacy and stress-reducing capabilities. nih.gov
In a study on black sea bass, metomidate, clove oil, and 2-phenoxyethanol (B1175444) were evaluated alongside MS-222. All were effective for sedation and anesthesia, with the choice of agent depending on the specific procedure. nih.gov
Comparisons with Related Hypnotic Agents in Mammalian and Amphibian Models
The pharmacological actions of this compound have also been investigated in terrestrial vertebrates, often in comparison to its close structural analog, etomidate (B1671615), and other hypnotic agents.
Etomidate and its Structural Analogs
Metomidate and etomidate share a similar imidazole-based structure and mechanism of action, primarily through the potentiation of the GABA-A receptor. In amphibians, specifically leopard frogs (Rana pipiens), this compound was evaluated as an immersion anesthetic. While it produced clinical sedation in all subjects, it only achieved a surgical plane of anesthesia in a minority of cases and was associated with extremely prolonged and variable recovery times. semanticscholar.orgijca.in This study concluded that metomidate is unsuitable as a sole anesthetic agent in this species. semanticscholar.orgijca.in Another study in African clawed frogs (Xenopus laevis) found that etomidate had a significantly longer recovery time compared to MS222. nih.gov
In mammalian models, research has focused on etomidate and its newer analogs designed to mitigate some of its side effects, such as adrenocortical suppression. Cyclopropyl-methoxycarbonyl-metomidate (CPMM), a soft analog of etomidate, has shown high hypnotic potency with a faster recovery profile than etomidate in rats. nih.gov Both etomidate and CPMM cause adrenocortical suppression, but recovery is significantly faster with CPMM. rfppl.co.in
Propofol (B549288) and Barbiturates
Direct comparative studies of this compound with propofol and barbiturates in mammals are not abundant in the available literature. However, extensive research comparing its close analog, etomidate, with these agents provides valuable insights.
Propofol: In dogs, etomidate demonstrated greater cardiovascular stability, with less of a decrease in systolic and mean arterial pressure compared to propofol. However, etomidate resulted in longer and poorer quality recoveries. nih.gov In aged rats, etomidate and a novel analog, ET-26HCl, showed a milder blood pressure inhibitory effect and less respiratory depression than propofol. nih.gov
Barbiturates: Etomidate is a non-barbiturate hypnotic that, like barbiturates, acts on the GABA-A receptor. nih.gov In dogs, when compared to thiopental (B1682321) (a barbiturate), etomidate produced a less pronounced depression of myocardial contractility at equianesthetic doses. nih.gov In a study on rabbits, thiopental and propofol decreased renal sympathetic nerve activity, while etomidate increased it, suggesting a potential for sympathetic nervous system stimulation with etomidate. nih.gov Another study comparing etomidate and thiopentone in humans found that etomidate had a faster induction time and caused less respiratory depression. rfppl.co.in In mice, a combination of metomidate and fentanyl was found to be superior to pentobarbitone as an injectable anesthetic. researchgate.net
Table 3: Comparative Effects of Etomidate (as an analog of Metomidate), Propofol, and Barbiturates in Mammalian Models
| Feature | Etomidate | Propofol | Barbiturates (Thiopental/Pentobarbitone) | Species Studied (Examples) |
|---|---|---|---|---|
| Cardiovascular Stability | Generally more stable, less hypotension. nih.gov | Can cause significant hypotension. nih.govnih.gov | Can cause myocardial depression. nih.gov | Dogs, Rats |
| Respiratory Depression | Milder respiratory depression. nih.gov | Can cause significant respiratory depression and apnea (B1277953). nih.gov | Can cause significant respiratory depression. rfppl.co.in | Rats, Humans |
| Recovery | Can be prolonged and of poorer quality. nih.gov | Generally rapid and smooth. | Recovery can be slow. | Dogs |
| Induction Speed | Rapid. rfppl.co.in | Rapid. | Rapid. rfppl.co.in | Humans |
| Sympathetic Activity | May increase sympathetic outflow. nih.gov | Decreases sympathetic outflow. nih.gov | Decreases sympathetic outflow. nih.gov | Rabbits |
Differential Pharmacodynamic and Pharmacokinetic Profiles of Metomidate Derivatives
The core structure of metomidate has been modified to create derivatives with distinct pharmacodynamic and pharmacokinetic profiles. These alterations primarily aim to enhance safety, control the duration of action, and enable novel applications such as in vivo imaging. This section explores the pharmacological distinctions of several key metomidate derivatives.
¹¹C-Metomidate and Iodo-Metomidate Tracers
Radiolabeled derivatives of metomidate, specifically ¹¹C-Metomidate and Iodo-Metomidate, have been developed not for their anesthetic properties but as tracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov Their pharmacological basis lies in the high specificity and affinity of metomidate for cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are predominantly expressed in adrenocortical cells. mdpi.comnih.gov
¹¹C-Metomidate is utilized as a PET tracer to image adrenocortical tissues. Clinical studies have demonstrated its utility in differentiating adrenocortical tumors from nonadrenocortical lesions. mdpi.com For instance, adrenocortical adenomas and carcinomas exhibit high tracer uptake, while lesions like phaeochromocytomas show negligible uptake. mdpi.com The maximum standardized uptake value (SUVmax), a quantitative measure of tracer accumulation, has been shown to be significantly higher in adrenocortical tumors. One study reported an SUVmax of 14.3 in an adrenocortical carcinoma, while another noted the highest SUV (32.2) in a functioning adenoma. mdpi.com This high binding specificity makes ¹¹C-Metomidate a valuable tool for the characterization and staging of suspected adrenocortical cancers before surgery. ncats.io
Iodo-Metomidate tracers, such as ¹²³I-Iodometomidate, have been synthesized for SPECT imaging. mdpi.com These tracers exhibit similar pharmacodynamic properties to metomidate, with high binding specificity for adrenocortical tissues. mdpi.com Preclinical and clinical evaluations have confirmed the high and specific uptake of [¹²³I]IMTO in both normal adrenal glands and adrenocortical tumors, including distant metastases of adrenocortical carcinoma (ACC). nih.gov Furthermore, [¹³¹I]Iodometomidate is being explored for targeted radionuclide therapy for advanced ACC, capitalizing on its selective accumulation in cancer cells. researchgate.net
| Tracer | Imaging Modality | Target Enzymes | Key Application |
| ¹¹C-Metomidate | PET | CYP11B1, CYP11B2 | Differentiation and staging of adrenocortical tumors. mdpi.comncats.io |
| Iodo-Metomidate | SPECT/Therapy | CYP11B1, CYP11B2 | Imaging and targeted radiotherapy of adrenocortical carcinoma. mdpi.comnih.govresearchgate.net |
Methoxycarbonyl (MOC)-Etomidate and Cyclopropyl-Methoxycarbonyl Metomidate (CPMM)
To address the limitations of etomidate, particularly its prolonged adrenocortical suppression, "soft" analogues were designed for rapid metabolism. nih.govnih.gov Methoxycarbonyl (MOC)-Etomidate and Cyclopropyl-Methoxycarbonyl Metomidate (CPMM) are prominent examples.
Methoxycarbonyl (MOC)-Etomidate is an ultra-short-acting etomidate analogue designed to be rapidly hydrolyzed by esterases into a pharmacologically weak carboxylic acid metabolite. nih.govnih.gov This rapid metabolism is a key pharmacokinetic feature, with an in-vitro half-life in human liver S9 fraction of approximately 4.4 minutes, compared to over 40 minutes for etomidate. nih.gov Pharmacodynamically, MOC-etomidate retains the favorable properties of etomidate, such as potent enhancement of GABA-A receptor function. nih.gov However, its hypnotic effect is extremely brief. nih.gov Studies in tadpoles determined its EC50 for loss of righting reflex to be 8 ± 2 μM. nih.gov Crucially, its metabolite is about 300-fold less potent than the parent compound, which accounts for the rapid recovery and lack of prolonged adrenocortical suppression following a bolus administration. nih.govnih.gov
Cyclopropyl-Methoxycarbonyl Metomidate (CPMM) , also known as ABP-700, is a second-generation soft etomidate analogue. nih.gov Compared to etomidate, CPMM is about half as potent as a hypnotic, with an ED50 of approximately 0.8 mg/kg in dogs. nih.gov Its primary advantage lies in its pharmacokinetic profile; it is more rapidly metabolized than etomidate, leading to a shorter duration of action and a recovery profile that is independent of the infusion duration. nih.gov This rapid metabolism also facilitates a much faster recovery of adrenocortical function. Following infusion in dogs, the half-time for adrenocortical recovery was 215 minutes for CPMM, in stark contrast to 1623 minutes for etomidate. nih.gov Studies comparing CPMM to propofol found that while their potencies at the GABAA receptor are similar (EC50s of 3.8 ± 0.4 μM and 3.9 ± 0.2 μM, respectively), encephalographic recovery after prolonged infusion was significantly faster with CPMM. nih.govresearchgate.net
| Compound | Key Pharmacokinetic Feature | Key Pharmacodynamic Feature | Adrenocortical Suppression |
| MOC-Etomidate | Rapidly metabolized by esterases (t½ ≈ 4.4 min). nih.gov | Ultra-short-acting hypnotic; metabolite is ~300x less potent. nih.govnih.gov | Does not produce prolonged suppression. nih.gov |
| CPMM (ABP-700) | More rapidly metabolized than etomidate; recovery is independent of infusion duration. nih.gov | Half as potent as etomidate; faster recovery than propofol. nih.govnih.gov | Significantly faster recovery vs. etomidate (t½: 215 min vs 1623 min). nih.gov |
ET-26 Hydrochloride
ET-26 hydrochloride is a novel analogue of etomidate developed to retain the anesthetic and hemodynamic stability of the parent compound while mitigating its adverse effects, particularly adrenocortical suppression. proquest.comresearchgate.netpeerj.com
Preclinical pharmacological studies in aged rats have compared ET-26 HCl to both etomidate and propofol. proquest.compeerj.com In terms of pharmacodynamics, there was no significant difference in the onset time of loss of righting reflex among the three compounds. proquest.compeerj.com However, the duration of action for ET-26 HCl (347.3 ± 49.0 s) was significantly shorter than that of both etomidate (489.8 ± 77.0 s) and propofol (850.5 ± 77.4 s). proquest.compeerj.com
A key advantage of ET-26 HCl is its cardiovascular stability, a characteristic it shares with etomidate. nih.gov Both etomidate and ET-26 HCl demonstrated a milder blood pressure inhibition effect compared to propofol. proquest.compeerj.com The maximum decrease in mean arterial pressure was 30.9 ± 8.1 mmHg for ET-26 HCl, compared to 23.8 ± 3.1 mmHg for etomidate and 44.2 ± 6.7 mmHg for propofol. peerj.com Furthermore, unlike propofol which caused apnea in all tested rats, no apnea was observed with ET-26 HCl or etomidate. proquest.compeerj.com Importantly, studies in rats showed that ET-26 HCl causes only mild adrenocortical suppression. proquest.compeerj.com
| Compound | Onset of Action | Duration of Action (s) | Max. MAP Decrease (mmHg) | Respiratory Effect |
| ET-26 HCl | No significant difference from etomidate/propofol. proquest.compeerj.com | 347.3 ± 49.0. proquest.compeerj.com | 30.9 ± 8.1. peerj.com | No apnea observed. proquest.compeerj.com |
| Etomidate | No significant difference from ET-26 HCl/propofol. proquest.compeerj.com | 489.8 ± 77.0. proquest.compeerj.com | 23.8 ± 3.1. peerj.com | No apnea observed. proquest.compeerj.com |
| Propofol | No significant difference from ET-26 HCl/etomidate. proquest.compeerj.com | 850.5 ± 77.4. proquest.compeerj.com | 44.2 ± 6.7. peerj.com | Apnea observed in 100% of subjects. proquest.compeerj.com |
Applications in Advanced Research Methodologies
Aquatic Animal Health and Aquaculture Research
Metomidate (B1676513) hydrochloride serves as a valuable tool in the study and management of aquatic animals, particularly finfish. Its anesthetic and sedative properties are leveraged in a variety of research and practical applications within aquaculture.
Metomidate hydrochloride is recognized as an effective agent for inducing sedation and anesthesia in a wide range of ornamental finfish species. msdvetmanual.comfda.gov As a non-barbiturate hypnotic, it is absorbed through the gills and acts on the central nervous system to produce its effects. fda.gov Research has demonstrated its utility for temporary immobilization, which is crucial for various research and aquaculture procedures. nih.gov Unlike some other anesthetics, metomidate has been shown to induce anesthesia without a corresponding significant rise in blood cortisol levels, a key indicator of stress. oup.com It is important to note that while it is a potent hypnotic, it does not possess analgesic properties. fda.gov
The effectiveness of this compound for sedation and anesthesia has been evaluated in numerous finfish species. The table below summarizes findings from various studies, illustrating the species-specific nature of its application.
| Species | Application | Key Findings | Reference(s) |
| Convict Cichlid (Cichlasoma nigrofasciatum) | Sedation during transport | Reduced mortality and increased the percentage of saleable fish. | nih.govoup.com |
| Black Molly (Poecilia sphenops) | Sedation during transport | No significant beneficial or negative effect was detected. | nih.govoup.com |
| Striped Bass (Morone saxatilis) | Anesthesia and stress reduction | Blocked cortisol synthesis when used as a preanesthetic. | oup.com |
| Threespot Gourami (Trichogaster trichopterus) | Sedation and anesthesia | Effective in reducing stress responses. | fda.gov |
| Koi (Cyprinus carpio) | Sedation during transport | Effective dose range determined for sedation. | fda.gov |
| Zebrafish (Danio rerio) | Anesthesia and euthanasia | Considered a less aversive alternative to TMS. | nih.gov |
The transportation of live fish is a common yet stressful practice in aquaculture that can lead to increased disease susceptibility. nih.gov this compound is investigated as a shipping additive to mitigate the physiological stress responses associated with handling and transport. oup.comnih.govoup.com By inducing sedation, it helps in decreasing oxygen consumption, reducing the excretion of waste products, and minimizing physical activity and injury. oup.com
In research settings, humane euthanasia of fish is a critical ethical consideration. This compound has been investigated as a potential agent for the one-step euthanasia of ornamental fish. researchgate.netnih.gov An overdose of an anesthetic agent is a commonly accepted method for fish euthanasia. nih.govumaryland.edu Studies have explored the use of metomidate at various concentrations to induce a rapid and irreversible loss of consciousness.
Research has shown that metomidate can be an effective euthanasia agent for many ornamental fish species. researchgate.netnih.gov Upon exposure to a lethal dose, fish typically exhibit a rapid loss of buoyancy and equilibrium, followed by cessation of ventilation. researchgate.netnih.gov However, the effective concentration can vary significantly between species, with some, like certain catfish species, being more refractory to its effects. researchgate.net Comparative studies on zebrafish have suggested that this compound is a less aversive euthanasia agent compared to the more commonly used tricaine (B183219) methanesulfonate (B1217627) (TMS). nih.gov
The following table presents a summary of research findings on the use of this compound for the euthanasia of various ornamental fish species.
| Species | Euthanasia Finding | Reference(s) |
| Neon Tetra (Paracheirodon innesi) | Successful euthanasia at a concentration of 40 mg/L. | researchgate.net |
| Australian Rainbowfish (Melanotaenia australis) | Successful euthanasia at a concentration of 40 mg/L. | researchgate.net |
| Various ornamental species | Most species tested were successfully euthanized at a concentration of 100 mg/L. | researchgate.netnih.gov |
| Otocinclus sp. | Refractory at 100 mg/L, but successfully euthanized at 250 mg/L. | researchgate.net |
| Bronze Corydoras (Corydoras aeneus) | Refractory at 100 mg/L, successfully euthanized at 1,000 mg/L. | researchgate.net |
While the in vivo effects of this compound on the central nervous system of fish are well-documented through anesthesia and sedation studies, specific research on its direct application in in vitro studies on excitable tissues from aquatic animals is not extensively detailed in publicly available literature. However, the mechanism of action of the related compound, etomidate (B1671615), has been studied in other species, and it is known to potentiate GABAA receptor function. researchgate.net This suggests a likely mechanism for its hypnotic effects observed in fish.
Adrenocortical Imaging and Endocrine Research
Beyond its applications in aquatic research, this compound and its analogues play a crucial role in medical research, particularly in the field of endocrinology and diagnostic imaging of the adrenal glands.
A radiolabeled form of metomidate, specifically ¹¹C-metomidate, is utilized as a tracer in Positron Emission Tomography (PET) imaging to visualize and characterize adrenal masses. nih.govsor.orgdiva-portal.org This advanced imaging technique leverages the high specificity of metomidate for adrenocortical tissue. nih.govjohnshopkins.edu The uptake of ¹¹C-metomidate is highly specific to enzymes exclusively expressed in adrenocortical cells, allowing for the clear differentiation between adrenocortical and non-adrenocortical tumors. nih.gov
¹¹C-metomidate PET imaging has proven to be a valuable tool in the diagnosis of adrenal incidentalomas (adrenal masses detected incidentally during imaging for other reasons), adrenocortical carcinoma, and in the investigation of primary aldosteronism. nih.govdiva-portal.orgresearchgate.net It can distinguish benign from malignant lesions and can also be used to detect metastases of adrenocortical carcinoma. nih.govdiva-portal.org In cases of primary aldosteronism, ¹¹C-metomidate PET can help in lateralizing the disease to a single adrenal gland, which is crucial for determining the appropriate management strategy, often involving unilateral adrenalectomy. sor.orgresearchgate.net This non-invasive imaging modality presents a promising alternative to the more invasive adrenal vein sampling, which is currently the gold standard for diagnosing primary aldosteronism. sor.orgjohnshopkins.edu
The table below highlights the key applications and findings related to the use of ¹¹C-metomidate PET in adrenal imaging.
| Application | Key Findings | Reference(s) |
| Diagnosis of Adrenal Masses | Distinguishes between adrenocortical and non-adrenocortical lesions with high specificity. | nih.gov |
| Adrenocortical Carcinoma (ACC) | Valuable for the detection of distant ACC metastases. | diva-portal.org |
| Primary Aldosteronism (Conn's Syndrome) | A non-invasive tool to identify unilateral aldosterone-producing adenomas, potentially replacing the need for adrenal vein sampling. | sor.orgresearchgate.net |
| Characterization of Adrenal Incidentalomas | Serves as a problem-solving tool when CT and MRI fail to characterize a tumor. | nih.gov |
The inhibitory effect of metomidate and its parent compound, etomidate, on steroidogenesis, particularly the inhibition of 11β-hydroxylase, is the basis for its utility in adrenal imaging and has also been a subject of endocrine research. johnshopkins.edunih.govepa.gov This property, while beneficial for imaging, also underscores the need for careful consideration in its clinical applications.
Characterization of Adrenocortical Lesions
Metomidate's high affinity and specificity for the adrenocortical enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2) make it an exceptional agent for imaging and characterizing adrenal masses. nih.govnih.gov When labeled with a positron-emitting isotope, such as carbon-11 (B1219553) ([¹¹C]metomidate), it becomes a highly effective tracer for positron emission tomography (PET). diva-portal.org
Research has demonstrated that [¹¹C]metomidate PET imaging can effectively differentiate between adrenocortical and non-adrenocortical lesions. nih.gov Adrenocortical tumors, including adenomas and carcinomas, typically show high uptake of [¹¹C]metomidate due to the expression of CYP11B enzymes. snmjournals.orgnih.gov In contrast, non-adrenocortical lesions like pheochromocytomas, metastases from other cancers, and adrenal cysts exhibit little to no uptake of the tracer. nih.gov
Studies have quantified this differential uptake using the standardized uptake value (SUV). For instance, one study reported the highest [¹¹C]metomidate uptake in an adrenocortical carcinoma (average SUV of 28.0), followed by hormonally active adenomas (median SUV of 12.7) and nonsecretory adenomas (median SUV of 12.2). snmjournals.org Noncortical malignancies showed significantly lower uptake (median SUV of 5.7). snmjournals.org This clear distinction in tracer accumulation provides a non-invasive method for characterizing adrenal incidentalomas, which are adrenal masses discovered incidentally during imaging for other reasons. snmjournals.org While [¹¹C]metomidate PET is excellent at identifying lesions of adrenocortical origin, it cannot reliably distinguish between benign adenomas and malignant adrenocortical carcinomas based on uptake values alone. ajronline.org
Standardized Uptake Values (SUV) of [¹¹C]metomidate in Adrenal Lesions
| Lesion Type | Median/Average SUV | Reference |
|---|---|---|
| Adrenocortical Carcinoma | 28.0 (average) | snmjournals.org |
| Active Adenomas | 12.7 (median) | snmjournals.org |
| Inactive Adenomas | 12.2 (median) | snmjournals.org |
| Noncortical Malignancies | 5.7 (median) | snmjournals.org |
Alternative Diagnostic Approaches in Primary Hyperaldosteronism
Primary hyperaldosteronism (PA), a common cause of secondary hypertension, is often caused by a unilateral aldosterone-producing adenoma (Conn's syndrome). sor.orgnih.gov The gold standard for identifying the source of excess aldosterone production is adrenal vein sampling (AVS), an invasive and technically challenging procedure. sor.orgnih.gov
[¹¹C]metomidate PET-CT has emerged as a promising non-invasive alternative to AVS for the lateralization of aldosterone-producing adenomas. sor.orgnih.govhospitalhealthcare.com The high expression of CYP11B2 in these adenomas leads to intense uptake of [¹¹C]metomidate, allowing for their precise localization. sor.org
A prospective, within-patient trial comparing [¹¹C]metomidate PET-CT (MTO) with AVS demonstrated that MTO was non-inferior to AVS in predicting the outcomes of adrenalectomy. nih.govhospitalhealthcare.com The study found that the accuracy of MTO in predicting biochemical and clinical success after surgery was 72.7% and 65.4%, respectively, compared to 63.6% and 61.5% for AVS. nih.govbirmingham.ac.uk These findings suggest that [¹¹C]metomidate PET-CT can be a reliable tool to guide surgical decisions in patients with primary hyperaldosteronism, potentially avoiding the risks and complexities of AVS. hospitalhealthcare.comhcplive.comnews-medical.net
Another pilot study showed that [¹¹C]metomidate PET-CT had a sensitivity of 80% for diagnosing unilateral primary hyperaldosteronism based on post-surgical biochemical cure, comparable to the 75% sensitivity of AVS. nih.gov This study also highlighted that PET could identify patients with unilateral disease who were missed by AVS, suggesting that these tests could be used complementarily to improve diagnostic accuracy. nih.gov
Diagnostic Accuracy of [¹¹C]metomidate PET-CT (MTO) vs. Adrenal Vein Sampling (AVS) in Primary Hyperaldosteronism
| Parameter | MTO Accuracy | AVS Accuracy | Reference |
|---|---|---|---|
| Biochemical Success Prediction | 72.7% | 63.6% | nih.govbirmingham.ac.uk |
| Clinical Success Prediction | 65.4% | 61.5% | nih.govbirmingham.ac.uk |
| Sensitivity for Unilateral Disease (Post-Surgical Cure) | 80% | 75% | nih.gov |
Neuropharmacological and Neurophysiological Studies
This compound's effects on the central nervous system (CNS) are primarily mediated through its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain. patsnap.com
Investigation of Central Nervous System Function
As a non-barbiturate hypnotic agent, this compound acts as a CNS depressant. fda.govnih.gov Its mechanism of action involves the positive allosteric modulation of GABA-A receptors. patsnap.com By binding to a specific site on the receptor, metomidate enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and resulting in sedation and anesthesia. patsnap.com This potentiation of GABAergic inhibition is the basis for its use as a sedative and anesthetic in various animal models. fda.gov
Analysis of Sensory Processing and Sensorimotor Coordination
Direct and detailed research on the specific effects of this compound on sensory processing and sensorimotor coordination is limited. However, based on its mechanism of action as a GABA-A receptor modulator, some inferences can be drawn. Enhanced GABAergic inhibition in sensory pathways can lead to a general suppression of sensory input and processing.
A study on etomidate, a close structural analog of metomidate, in the mormyrid fish Gnathonemus petersii provides some insight. nih.gov In this study, etomidate did not alter sensory translation through primary afferents but did hyperpolarize central interneurons and projection neurons in the electrosensory lobe, reducing their spiking activity. nih.gov While the spatial organization of sensory receptive fields remained unchanged, excitatory responses were followed by prolonged inhibition. nih.gov This suggests that while the initial sensory information may be received, its central processing is significantly dampened. Given the similar mechanism of action, it is plausible that this compound would have comparable effects on sensory processing. However, further research is needed to specifically characterize the impact of metomidate on sensorimotor coordination.
Electrophysiological Characterization of Receptor Interactions
Electrophysiological studies have been crucial in elucidating the interaction of metomidate and its analogs with GABA-A receptors. These studies, often using techniques like two-microelectrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific GABA-A receptor subunits, have confirmed that metomidate enhances receptor function. nih.gov
Research on etomidate has shown that it increases the probability of GABA-A receptor channels being open and prolongs their open time. nih.gov This leads to an enhanced total charge transfer during synaptic events, effectively amplifying the inhibitory signal. nih.gov Studies on etomidate analogs have further revealed that the potency of these compounds at the GABA-A receptor correlates well with their hypnotic potency in vivo. nih.gov These electrophysiological findings provide a clear molecular basis for the sedative and anesthetic properties of this compound, demonstrating its action as a potent modulator of inhibitory neurotransmission in the CNS.
Research in Other Animal Models
This compound has been investigated in a variety of non-mammalian animal models, particularly in fish, for its sedative and anesthetic properties. fda.govwellbeingintlstudiesrepository.org These studies are often aimed at improving animal welfare during handling, transport, and experimental procedures. nih.govoup.comoup.com
In ornamental fish, this compound has been studied as a shipping additive to reduce stress and mortality. nih.govoup.comoup.com For example, in convict cichlids (Cichlasoma nigrofasciatum), the addition of this compound to the shipping water significantly reduced mortality and improved the saleable condition of the fish post-transport. oup.comoup.com
Metomidate has also been evaluated for its suitability as a general anesthetic in various species of ornamental freshwater fish. vin.com These studies have highlighted significant species-specific variability in dose-response, with factors such as water pH influencing its efficacy. vin.com For instance, it was found to be an effective anesthetic for Blue acaris (Aequidens portalegrensis) but unsuitable for Knifefish (Xenanystus nigri) and Blue gouramis (Trichogaster trichopterus sumatranus) under certain conditions. vin.com
Furthermore, this compound has been investigated for the euthanasia of ornamental fish, with studies determining effective concentrations for a wide range of species. researchgate.netnih.gov These studies are crucial for establishing humane methods of euthanasia in research and aquaculture settings.
Application in Murine Anesthesia Research
Metomidate has been evaluated in murine models primarily as an injectable anesthetic agent. Research has demonstrated that when administered alone via intraperitoneal injection, it can induce a state of light surgical anesthesia for short durations. bioone.orgresearchgate.netnih.gov
Studies investigating its efficacy found that metomidate alone provides strong central muscular relaxation but lacks significant analgesic properties. researchgate.net When injected intraperitoneally into mice, this compound produced light surgical anesthesia that lasted for approximately 12-15 minutes. researchgate.netnih.gov However, this level of anesthesia was characterized by insufficient analgesia for major surgical procedures, with animals remaining responsive to noise and exhibiting a pronounced "tail flick" response. researchgate.net
To enhance its anesthetic properties, researchers have explored the combination of metomidate with analgesic agents. A significant finding was the successful induction of full surgical anesthesia by combining metomidate with fentanyl. researchgate.netnih.gov This combination, when administered subcutaneously, resulted in a prolonged period of surgical anesthesia lasting about 160 minutes. nih.gov This metomidate-fentanyl mixture was found to be superior to combinations of etomidate-fentanyl and traditional injectable anesthetics like pentobarbitone and tribromoethanol for use in mice. researchgate.netnih.gov The research highlighted that the combination provided a reliable and extended plane of anesthesia suitable for more invasive procedures.
Table 1: Research Findings of Metomidate in Murine Anesthesia
Summary of anesthetic effects of Metomidate and its combinations in mice based on research findings. researchgate.netnih.gov
| Agent(s) | Route of Administration | Anesthetic Level Achieved | Duration of Anesthesia | Key Research Observations |
|---|---|---|---|---|
| Metomidate | Intraperitoneal (IP) | Light Surgical Anesthesia | 12-15 minutes | Insufficient analgesia for surgery; responsive to noise. researchgate.net |
| Metomidate-Fentanyl | Subcutaneous (SC) | Full Surgical Anesthesia | ~160 minutes | Considered superior to etomidate-fentanyl, pentobarbitone, and tribromoethanol. researchgate.netnih.gov |
| Etomidate (analog) | Intraperitoneal (IP) | Light Surgical Anesthesia | 12-15 minutes | Used for comparison in studies. researchgate.netnih.gov |
Evaluation in Amphibian Anesthesia (e.g., Rana pipiens)
The use of this compound as an anesthetic agent has been formally evaluated in amphibians, specifically in the leopard frog, Rana pipiens. bioone.orgnih.gov Unlike its use in fish where it is a common immersion agent, there was no prior documentation of its application in amphibians before this research. nih.gov The study aimed to determine its effectiveness and safety when administered via an immersion bath. bioone.org
In the investigation, eleven leopard frogs (seven males and four females) were immersed in a solution of this compound. nih.gov Researchers monitored several physiological and reflex parameters at defined intervals, including heart rate, respiration, righting reflex, pain withdrawal reflexes, and escape response. nih.gov The study found that this compound successfully induced clinical sedation in all subjects. bioone.orgnih.gov The average time to the loss of the righting reflex and escape response was approximately 17 to 18 minutes. nih.gov
Despite achieving sedation, the agent's efficacy in producing a surgical plane of anesthesia was limited. Only 27% of the frogs (3 out of 11) reached a state of surgical anesthesia, which lasted for a short duration ranging from 9 to 20 minutes. bioone.orgnih.gov A significant and problematic finding was the extremely prolonged and highly variable recovery times. nih.gov Recovery from the anesthetic effects ranged from 313 minutes to over 600 minutes. bioone.orgnih.gov Based on these findings, the study concluded that this compound is unsuitable as a sole anesthetic agent for leopard frogs due to the inconsistent achievement of surgical anesthesia and the impracticality of the extended recovery period. bioone.orgnih.gov
Table 2: Evaluation of this compound in Leopard Frogs (Rana pipiens)
Key parameters recorded during an immersion study of this compound in Rana pipiens (n=11). bioone.orgnih.gov
| Parameter | Average Time / Result |
|---|---|
| Time to Loss of Righting Reflex | 17.36 minutes |
| Time to Loss of Escape Response | 17.82 minutes |
| Achievement of Surgical Anesthesia | 27% (3 of 11 frogs) |
| Duration of Surgical Anesthesia | 9 to 20 minutes |
| Recovery Time | 313 to >600 minutes (prolonged and varied) |
Adverse Effects and Safety Considerations in Research Contexts
Mechanisms of Adrenocortical Suppression and Endocrine Imbalance
A well-documented effect of metomidate (B1676513) and its analogue, etomidate (B1671615), is the suppression of adrenocortical function. nih.gov This effect is a direct consequence of the compound's specific and potent inhibition of the adrenocortical enzyme 11β-hydroxylase. patsnap.comnih.gov This enzyme plays a critical role in the biosynthesis of several essential corticosteroids.
The inhibition of 11β-hydroxylase disrupts the normal steroidogenesis pathway, leading to a significant reduction in the production of cortisol and corticosterone. nih.govnih.gov Furthermore, the synthesis of aldosterone (B195564) can also be affected. nih.gov This enzymatic blockade results in an accumulation of precursor molecules, such as 11-deoxycortisol and 11-deoxycorticosterone, upstream of the inhibited step. The consequence of this enzymatic inhibition is a state of temporary and reversible adrenal insufficiency. nih.gov This endocrine imbalance is characterized by a blunted response of the adrenal cortex to stimulation by adrenocorticotropic hormone (ACTH). nih.gov
The degree and duration of adrenocortical suppression are dose-dependent. While the effect is transient, its implications are significant in research models, especially in studies where a normal stress response is a critical variable. The endocrine imbalance induced by metomidate hydrochloride can influence experimental outcomes by altering the subject's ability to mount a physiological response to stressors.
| Enzyme/Hormone | Effect of this compound | Consequence |
|---|---|---|
| 11β-hydroxylase | Inhibition | Decreased synthesis of cortisol and corticosterone |
| Cortisol | Decreased levels | Impaired stress response |
| Aldosterone | Potentially decreased levels | Possible electrolyte imbalance |
| 11-deoxycortisol | Increased levels | Accumulation of steroid precursors |
Pathophysiological Basis of Cardiovascular Effects
The cardiovascular effects of this compound are generally considered to be minimal, a characteristic it shares with its analogue, etomidate. nih.gov This cardiovascular stability is a notable feature in research contexts where maintaining stable hemodynamic parameters is crucial. The primary mechanism of action, potentiation of GABA-A receptors, contributes to its favorable hemodynamic profile by generally avoiding significant depression of myocardial contractility and cardiac output. patsnap.comnih.gov
However, some cardiovascular effects have been observed. A mild reduction in peripheral vascular resistance may occur, which can lead to a slight decrease in arterial blood pressure. nih.gov In some instances, a compensatory increase in heart rate has been noted. nih.gov Conversely, in certain animal species, metomidate has been associated with bradycardia, or a slower than normal heart rate. patsnap.com The species-specific nature of this response highlights the importance of careful cardiovascular monitoring in preclinical research. oup.com
Characterization of Respiratory System Depression
Respiratory depression is a potential adverse effect of this compound, particularly at higher doses. patsnap.compatsnap.com The primary mechanism underlying this effect is the central nervous system depression resulting from the enhancement of GABAergic neurotransmission. patsnap.com GABA is the main inhibitory neurotransmitter in the brain, and its potentiation by metomidate can lead to a reduction in the activity of the respiratory centers in the brainstem. nih.govresearchgate.net
This can manifest as a decrease in the respiratory rate and tidal volume, potentially leading to hypercapnia (an increase in arterial carbon dioxide tension) and hypoxia (low blood oxygen levels). researchgate.net The degree of respiratory depression is dose-dependent. In studies with the analogue etomidate, significant respiratory depression is less common unless co-administered with other respiratory depressant drugs, such as opioids. nih.gov The direct effect on ventilation is often a slight increase in PaCO2. nih.gov
Other Manifestations in Research Models
In addition to its effects on the endocrine, cardiovascular, and respiratory systems, this compound has been associated with other manifestations in research models. One of the most frequently reported is myoclonus, characterized by involuntary muscle twitching or jerking. nih.gov This is thought to result from the disinhibition of subcortical neuronal pathways that control extrapyramidal motor activity.
Other observed adverse effects in animal models include:
Pain on injection: This is often attributed to the propylene (B89431) glycol vehicle used in some formulations of its analogue, etomidate. nih.gov
Gastrointestinal effects: Nausea and vomiting have been reported in some animal species. patsnap.com
Prolonged recovery: In some research models, particularly in aquatic species, prolonged recovery times from anesthesia have been noted.
Hemolysis: In studies involving infusions of etomidate in propylene glycol in dogs, hemolysis (destruction of red blood cells) has been observed.
Allergic reactions: Although rare, hypersensitivity reactions are a possibility with any pharmaceutical agent.
Pharmacological Interactions and Implications for Research Design
The potential for pharmacological interactions with this compound is an important consideration in the design of research studies. These interactions can be both pharmacodynamic and pharmacokinetic in nature.
Given that the primary endocrine effect of metomidate is the inhibition of 11β-hydroxylase, its co-administration with other agents that modulate adrenal function warrants careful consideration.
Other Steroidogenesis Inhibitors: Co-administration with other inhibitors of adrenal steroid synthesis, such as ketoconazole (B1673606) or metyrapone (B1676538), could lead to an additive or synergistic inhibition of cortisol production. nih.govnih.govnih.gov Both ketoconazole and metyrapone also inhibit cytochrome P450 enzymes involved in steroidogenesis, and their combined use with metomidate could result in a more profound and prolonged adrenal suppression. nih.govnih.gov
Corticosteroids: The administration of exogenous corticosteroids could mask or counteract the adrenal suppressive effects of metomidate. patsnap.com This could be a confounding factor in studies where the physiological stress response is being evaluated.
| Interacting Agent | Potential Interaction with this compound | Implication for Research Design |
|---|---|---|
| Ketoconazole | Additive or synergistic inhibition of steroidogenesis | Increased risk of profound adrenal suppression |
| Metyrapone | Additive inhibition of 11β-hydroxylase | Enhanced blockade of cortisol synthesis |
| Exogenous Corticosteroids | Masking of adrenocortical suppression | Potential for confounding experimental results related to stress response |
This compound may exhibit synergistic or antagonistic effects when used in combination with other centrally acting drugs.
Other Anesthetics/Sedatives: Co-administration with other GABA-A receptor agonists, such as benzodiazepines or propofol (B549288), is likely to result in a synergistic hypnotic and respiratory depressant effect. patsnap.com This necessitates careful dose adjustments to avoid excessive central nervous system depression.
Opioids: The combination of metomidate with opioids, such as fentanyl, has been shown to produce a synergistic anesthetic effect. nih.govresearchgate.net This combination can also potentiate respiratory depression. nih.gov
Benzodiazepines: The co-administration of benzodiazepines may reduce the incidence of myoclonus associated with etomidate.
Researchers must carefully consider these potential interactions when designing experimental protocols to ensure the validity and interpretability of their findings and to maintain the welfare of the research subjects.
Future Directions and Emerging Research Avenues
Elucidating Species-Specific Variability in Pharmacological Responses
The pharmacological effects of metomidate (B1676513) hydrochloride can vary significantly across different species, a critical consideration for its safe and effective use in both clinical and research settings. Future research will need to systematically map these differences to establish species- and context-appropriate protocols.
In aquatic species, the effective concentrations of metomidate for anesthesia and euthanasia are highly variable. For instance, while some fish species like Neon Tetras and Australian Rainbowfish can be euthanized at a concentration of 40 mg/L, most ornamental species require 100 mg/L. nih.govnih.gov Notably, certain catfish species have shown resistance, necessitating concentrations as high as 250 mg/L to 1,000 mg/L for successful euthanasia. nih.gov Further studies have highlighted these disparities; for example, a 1.0 mg/L dose of metomidate hydrochloride reduced mortality in convict cichlids during transport but had no detectable effect on black mollies under the same conditions. researchgate.net
In amphibians, such as the leopard frog (Rana pipiens), this compound has been observed to cause significant and prolonged bradycardia. bioone.org This contrasts with its reported minimal cardiovascular effects in species like swine and Chinook salmon, underscoring the need for careful cardiovascular monitoring and further investigation into the mechanisms driving these differences. bioone.orgresearchgate.net
| Species | Observed Pharmacological Response | Reference |
|---|---|---|
| Convict Cichlids (Cichlasoma nigrofasciatum) | Reduced mortality during transport at 1.0 mg/L. | researchgate.net |
| Black Mollies (Poecilia sphenops) | No detectable effect on mortality during transport at concentrations up to 1.0 mg/L. | researchgate.net |
| Leopard Frogs (Rana pipiens) | Induces marked and prolonged bradycardia. | bioone.org |
| Chinook Salmon (Oncorhynchus tshawytscha) | Minimal cardiovascular effects compared to other anesthetics. | researchgate.net |
| Various Ornamental Fish | Euthanasia concentrations vary widely (40 mg/L to 1,000 mg/L). | nih.govnih.gov |
Advanced Studies on Long-Term Physiological and Immunological Impacts
The majority of current research on metomidate focuses on its acute effects. A significant gap exists in understanding the long-term physiological and immunological consequences of its administration. Future investigations should address the potential for cumulative effects, particularly in scenarios involving repeated or prolonged exposure.
Studies on etomidate (B1671615), a closely related analog, have revealed that long-term (14-day) administration in mice can disrupt intestinal homeostasis, alter the gut microbiome, and induce neurotoxic effects. nih.gov These findings suggest that similar research is warranted for metomidate to explore its long-term safety profile. Key areas for future research include the impact of metomidate on the gut-brain axis, potential for inducing drug resistance, and its effects on neurotransmitter levels. nih.gov Furthermore, the anti-inflammatory properties of etomidate, and its ability to modulate signaling pathways like Nrf2/HO-1 in response to lung injury, point towards a need to investigate the immunological effects of metomidate. nih.gov
Detailed Investigation of Cardiopulmonary Effects in Diverse Models
While metomidate is often favored for its hemodynamic stability compared to other anesthetics, its cardiopulmonary effects are not uniform across all species and require more detailed investigation in a wider range of animal models.
In swine, metomidate has been shown to have minimal effects on the cardiovascular system. bioone.org However, in endotoxemic pigs, ketamine provided superior cardiovascular function, oxygen delivery, and survival compared to metomidate, suggesting that in stressed or compromised animals, metomidate's effects may be less favorable. nih.gov In leopard frogs, metomidate induces significant bradycardia, the mechanism of which is not fully understood but may involve direct effects on cardiac myocytes or alterations in autonomic tone. bioone.org In fish, the effects can also be pronounced. Studies in tambaqui (Colossoma macropomum) using the analog etomidate showed a concentration-dependent reduction in both heart rate and respiratory rate. researchgate.netnih.gov Research on Chinook salmon indicated that metomidate was more potent in reducing myocardial contractility than AQUI-S but less so than MS222. researchgate.net
Future research should employ advanced monitoring techniques to dissect the precise hemodynamic and respiratory changes induced by metomidate in a broader array of species, including rodents, birds, and other aquatic organisms. nih.govnih.govyoutube.com
| Compound | Species | Observed Cardiopulmonary Effect | Reference |
|---|---|---|---|
| Metomidate | Swine | Minimal cardiovascular effects in healthy animals. | bioone.org |
| Metomidate | Endotoxemic Swine | Lower cardiac output, arterial blood pressure, and oxygen delivery compared to ketamine. | nih.gov |
| Metomidate | Leopard Frogs (Rana pipiens) | Marked and prolonged bradycardia. | bioone.org |
| Etomidate | Tambaqui (Colossoma macropomum) | Concentration-dependent reduction in heart rate (up to 69.19%) and respiratory rate (up to 40.70%). | researchgate.netnih.gov |
| Metomidate | Chinook Salmon (Oncorhynchus tshawytscha) | Reduced myocardial contractility by ~25%. | researchgate.net |
Deeper Exploration of Molecular Mechanisms Beyond Primary Targets
Metomidate's primary mechanism of action is the potent and reversible inhibition of 11β-hydroxylase, an enzyme critical for cortisol synthesis. nih.gov However, emerging evidence suggests that its molecular interactions may be more complex. Future research should aim to uncover these off-target effects and secondary signaling pathways.
Studies on etomidate have shown that it can inhibit other enzymes in the steroidogenic pathway. For example, in rat Leydig cells, etomidate was found to competitively inhibit CYP11A1 and HSD3B1, enzymes involved in testosterone (B1683101) biosynthesis. nih.gov This suggests that metomidate may also have broader effects on steroidogenesis beyond the adrenal cortex.
Furthermore, the hypnotic effects of metomidate and its analogs are mediated through positive allosteric modulation of the GABA-A receptor. nih.gov The structure-activity relationships for binding to the GABA-A receptor are distinct from those for inhibiting 11β-hydroxylase, indicating that these two effects can be pharmacologically dissociated. nih.gov A deeper understanding of these interactions could pave the way for developing more selective agents. Future studies could employ techniques like western blotting with phospho-specific antibodies to probe the downstream effects of metomidate on various cellular signaling pathways. youtube.com
Development and Characterization of Novel Metomidate Analogs with Enhanced Profiles
A significant thrust in future research is the design and synthesis of novel metomidate analogs with improved pharmacological profiles. The primary goal is to separate the desirable hypnotic properties from the undesirable inhibition of adrenocortical steroid synthesis. nih.gov
Two main strategies are being pursued. The first involves modifying the chemical structure to reduce binding affinity for 11β-hydroxylase while retaining high affinity for the GABA-A receptor. nih.gov The second strategy focuses on developing "soft" analogs that are rapidly metabolized by tissue esterases to inactive products. nih.gov This would ensure that any adrenocortical suppression is transient and recovery is swift upon discontinuation of the drug. nih.gov
Structure-activity relationship (SAR) studies have been crucial in this endeavor. Research has shown that the (R)-configuration is essential for high-affinity binding to 11β-hydroxylase and that modifications to the ester group and substitutions on the phenyl ring are well-tolerated, providing opportunities to fine-tune the molecule's properties. nih.govnih.govacs.orgmdpi.com For instance, an 18F-labeled etomidate analog, 18F-FETO, has been developed that exhibits high affinity for the target enzymes and fast in vivo metabolism, making it a candidate for imaging applications. nih.gov
Expansion of Diagnostic and Therapeutic Applications in Specialized Research Fields
The high specificity of metomidate for adrenocortical tissue has led to its development as a molecular imaging agent. Radiolabeled metomidate, particularly with Carbon-11 (B1219553) (¹¹C-metomidate), is increasingly used in Positron Emission Tomography (PET) scanning. wikipedia.org
¹¹C-metomidate PET-CT has shown significant promise in the diagnosis and management of adrenocortical tumors and in the subtype classification of primary aldosteronism. nih.govwikipedia.orgnih.govnih.gov It offers a non-invasive alternative to the technically demanding and invasive adrenal vein sampling procedure for lateralizing aldosterone-producing adenomas. nih.govnih.gov Future research will likely focus on refining this imaging technique, potentially through the development of analogs labeled with longer-lived isotopes like Fluorine-18, and expanding its application to other adrenal pathologies. nih.gov The development of metomidate-based tracers could also open new avenues for targeted radionuclide therapy for conditions like adrenocortical carcinoma. nih.gov
Optimization of Research Protocols for Enhanced Efficacy and Animal Welfare
The use of metomidate in research, particularly with laboratory animals, necessitates the continuous optimization of protocols to enhance both experimental efficacy and animal welfare. This aligns with the "3Rs" principle of Replacement, Reduction, and Refinement in animal experimentation. mdpi.com
Refining anesthetic protocols is a key aspect of this optimization. For example, combining injectable anesthetics with an initial inhalation agent can reduce the acute stress associated with injections in mice. physoc.org Given that metomidate is used as an anesthetic in various research models, from mice to fish, developing protocols that minimize stress and pain is paramount. nih.govunc.edu.ar This includes establishing the most appropriate sedative or anesthetic concentrations for different procedures, which can range from non-painful immobilization to surgical anesthesia. nih.gov
Q & A
Q. What are the best practices for handling and storing Metomidate hydrochloride to ensure stability in laboratory settings?
this compound should be stored at -20°C in its original packaging to maintain stability for ≥4 years . Avoid exposure to incompatible materials, decomposition conditions, or contamination during handling. While no specific thermal decomposition risks are reported, standard precautions for hygroscopic solids (e.g., using desiccants) are recommended. Glove selection should prioritize materials resistant to chemical penetration (e.g., nitrile or neoprene), though manufacturer-specific compatibility testing is advised due to limited data .
Q. How can researchers quantify impurities like this compound in etomidate synthesis?
Metomidate is a known impurity in etomidate synthesis. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be employed, using (±)-Metomidate hydrochloride as an analytical reference standard (≥98% purity) . Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide baseline impurity profiles for calibration .
Q. What analytical techniques validate the purity of this compound for research use?
Purity validation requires orthogonal methods:
- Titration for quantitative assessment of active成分.
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity.
- Mass Spectrometry (MS) to detect trace impurities (e.g., residual solvents or byproducts) .
Advanced Research Questions
Q. How does this compound’s inhibition of cortisol synthesis impact experimental designs in stress response studies?
Metomidate inhibits cortisol synthesis by blocking 11β-hydroxylase, which can confound stress response assays in fish and mammals. To mitigate this:
- Use control groups treated with cortisol supplements (e.g., hydrocortisone) to isolate stress-induced effects.
- Employ non-invasive biomarkers (e.g., gill Na+/K+-ATPase activity) as alternatives to plasma cortisol measurements .
- Validate findings with alternative anesthetics lacking adrenal suppression, such as tricaine methanesulfonate (TMS) .
Q. Why are there discrepancies in sedation efficacy across aquatic species (e.g., zebrafish vs. amphibians)?
Species-specific differences in drug metabolism and receptor affinity underlie efficacy variations. For example:
- Zebrafish exhibit "complete rejection" of Metomidate in conditioned place avoidance assays (2/18 acceptance rate), suggesting aversive effects .
- Amphibians show variable responses due to differences in skin permeability and hepatic enzyme activity . Methodological recommendations : Conduct pilot dose-response curves for each species and combine with behavioral monitoring (e.g., locomotor activity tracking) to optimize sedation protocols.
Q. How should researchers address conflicting data on adrenal suppression between in vitro and in vivo models?
In vitro models (e.g., adrenal cell lines) may overstate suppression due to lack of compensatory pathways present in vivo. To reconcile discrepancies:
Q. What methodological strategies mitigate off-target effects in behavioral studies using this compound?
Avoidance behaviors (e.g., zebrafish re-entering untreated zones in place aversion tests) suggest non-sedative neuromodulatory effects . To minimize bias:
- Pair Metomidate with post-hoc behavioral normalization (e.g., comparing pre- and post-treatment activity).
- Use blinded scoring and automated tracking systems (e.g., EthoVision) to reduce observer bias.
Q. What environmental safety protocols are required for this compound disposal?
Classified as a "water hazard class 1" substance, small quantities can be disposed of with household waste, while larger amounts require incineration via certified facilities. Avoid release into waterways due to potential bioaccumulation in aquatic ecosystems, despite its low persistence (PBT/vPvB assessments: not applicable) .
Key Considerations for Experimental Design
- Cross-species variability : Always validate pharmacokinetic parameters (e.g., half-life, metabolite profiles) in target organisms.
- Ethical reporting : Document adverse effects (e.g., muscle tremors in preclinical models) to inform future studies, even if not directly relevant to primary endpoints .
- Regulatory compliance : While Metomidate is not listed under major regulatory frameworks (e.g., OSHA, TSCA), institutional biosafety committees should review protocols involving aquatic or vertebrate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
